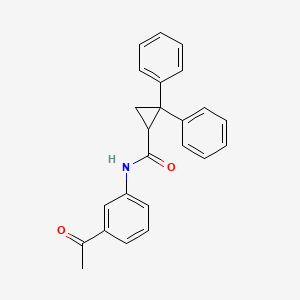
N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide, commonly known as CP-945,598, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 2003 by Pfizer as a potential treatment for obesity and related metabolic disorders. Since then, CP-945,598 has been extensively studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
CP-945,598 acts as a selective antagonist of the N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide receptor, which is primarily found in the brain and central nervous system. N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide receptors are involved in the regulation of appetite, pain sensation, and mood. By blocking the N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide receptor, CP-945,598 can modulate these physiological processes.
Biochemical and Physiological Effects
CP-945,598 has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, CP-945,598 has been studied for its potential use in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-945,598 in lab experiments is its selectivity for the N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide receptor, which allows for more precise modulation of physiological processes. Additionally, CP-945,598 has been extensively studied in preclinical models, which provides a solid foundation for its use in further research. However, one limitation of using CP-945,598 is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on CP-945,598. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, CP-945,598 may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to explore the potential use of CP-945,598 in the treatment of drug addiction and other psychiatric disorders. Finally, the development of more selective N-(5-chloro-2-pyridinyl)-2-(2-pyridinylthio)butanamide receptor antagonists may provide new insights into the physiological roles of the endocannabinoid system.
Synthesemethoden
CP-945,598 can be synthesized using a multi-step process starting from 2-bromopyridine. The first step involves the conversion of 2-bromopyridine to 2-pyridinethiol using sodium hydride as a base. The resulting 2-pyridinethiol is then reacted with 5-chloro-2-pyridinecarboxylic acid to form the intermediate product, 5-chloro-2-pyridinyl-2-pyridinethiol. This intermediate is then reacted with 2-bromo-1-butanol in the presence of potassium carbonate to form CP-945,598.
Wissenschaftliche Forschungsanwendungen
CP-945,598 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. Additionally, CP-945,598 has been studied for its potential use in the treatment of obesity, metabolic disorders, and drug addiction.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-2-11(20-13-5-3-4-8-16-13)14(19)18-12-7-6-10(15)9-17-12/h3-9,11H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMWDSFRFPGKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387449 |
Source


|
| Record name | N-(5-Chloropyridin-2-yl)-2-[(pyridin-2-yl)sulfanyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6198-82-9 |
Source


|
| Record name | N-(5-Chloropyridin-2-yl)-2-[(pyridin-2-yl)sulfanyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5049198.png)
![methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-leucinate](/img/structure/B5049200.png)
![3,5-dimethoxy-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5049204.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5049223.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5049232.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B5049240.png)

![2-hydroxy-2-methyl-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5049247.png)

![methyl 3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5049254.png)
![7-{[3-(dimethylamino)propyl]amino}-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5049262.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5049269.png)

![methyl 3-{[(2-methoxyethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5049293.png)